Hibifolin is a flavonol glycoside primarily found in the flowers of Abelmoschus manihot (L.) Medik, a plant traditionally used in Chinese medicine. [] It belongs to the flavonoid family, a large group of polyphenolic compounds widely distributed in the plant kingdom. [] Hibifolin is characterized by its unique chemical structure, which contributes to its diverse biological activities. Research on hibifolin has explored its potential applications in various fields, including pharmacology, medicine, and food science.
Hibifolin is primarily extracted from the flowers of Hibiscus manihot and other Hibiscus species. These plants are known for their rich phytochemical profiles, which include various flavonoids and glycosides that contribute to their medicinal properties. The extraction methods often involve techniques such as ultrasonic-assisted extraction and microwave-assisted extraction, which enhance the yield of bioactive compounds while minimizing environmental impact .
Hibifolin is classified as a flavonol glycoside, a type of flavonoid that is characterized by the presence of sugar moieties attached to the flavonoid backbone. This classification places it within the broader category of polyphenolic compounds, known for their antioxidant and anti-inflammatory properties.
The synthesis of hibifolin can occur through natural extraction from plant materials or through synthetic processes. The natural extraction typically involves solvent-based methods such as:
In laboratory settings, hibifolin can also be synthesized through chemical reactions involving flavonoid precursors. The synthesis route often includes glycosylation reactions where sugar units are added to the flavonoid backbone, resulting in the formation of hibifolin .
Hibifolin has a complex molecular structure characterized by a flavonol core with attached sugar moieties. Its molecular formula is , indicating the presence of 21 carbon atoms, 20 hydrogen atoms, and 11 oxygen atoms.
The molecular weight of hibifolin is approximately 432.38 g/mol. The compound's structural features include multiple hydroxyl groups (-OH) that contribute to its solubility and reactivity, as well as its antioxidant properties.
Hibifolin participates in various chemical reactions, particularly those involving interactions with proteins such as adenosine deaminase and sortase A. These interactions can lead to inhibition of enzymatic activity, which is significant in therapeutic applications.
The mechanism by which hibifolin exerts its effects involves direct binding to specific enzymes, leading to inhibition of their activity. For instance:
Experimental data support these mechanisms through various assays that measure binding affinities and inhibitory concentrations under physiological conditions.
Hibifolin has several promising applications in scientific research:
Traditional medical systems have long exploited plants now known to contain hibifolin, particularly in East Asian ethnopharmacology. Abelmoschus manihot (formerly Hibiscus manihot), the primary botanical source, featured prominently in Traditional Chinese Medicine (TCM) formulations for inflammatory disorders and cerebrovascular conditions . Historical applications aligned with modern "heat-clearing" (qing re) and "vessel-dredging" (tong luo) therapeutic principles, though the specific compound hibifolin remained unidentified until modern phytochemical analyses.
Hibifolin occurs alongside related flavonoids (e.g., hyperoside, quercetin derivatives) in these plants, contributing to synergistic effects documented in classical TCM prescriptions. Key traditional applications included:
Table 1: Botanical Sources of Hibifolin in Traditional Medicine
Plant Source | Family | Traditional Indications | Geographical Use |
---|---|---|---|
Abelmoschus manihot | Malvaceae | Cerebral disorders, inflammation, wound healing | China, Japan, Korea |
Hibiscus spp. (select species) | Malvaceae | Respiratory infections, fever management | Southeast Asia, Africa |
Contemporary studies validate historical uses by elucidating hibifolin’s neuroprotective mechanisms. In primary cortical neurons exposed to β-amyloid (Aβ) aggregates—hallmarks of Alzheimer’s disease pathogenesis—hibifolin (≥10μM) reduced apoptosis via:
The global antimicrobial resistance (AMR) crisis, with multidrug-resistant (MDR) pathogens causing >1.2 million annual deaths, necessitates novel therapeutic strategies [4] [9]. Hibifolin emerges as a promising anti-virulence agent, selectively disrupting bacterial pathogenicity without inducing lethal selection pressure that drives resistance.
Sortase A (SrtA), a membrane enzyme in Gram-positive bacteria, anchors virulence factors to cell walls. Hibifolin directly inhibits SrtA in Staphylococcus aureus via:
Table 2: Hibifolin’s Anti-Virulence Effects Against MRSA
Virulence Factor | Hibifolin Effect | Experimental Model | Impact on Pathogenicity |
---|---|---|---|
Biofilm formation | ↓ 65% at 32μg/mL | Crystal violet assay | Reduced tissue colonization |
Fibrinogen adhesion | ↓ 73.15% at 256μg/mL | Ligand-binding assay | Impaired host cell invasion |
Surface Protein A (SpA) | ↓ surface expression | Flow cytometry (FITC-IgG) | Compromised immune evasion |
Epithelial cell invasion | ↓ 40% (vs. controls) | A549 cell infection model | Attenuated internalization |
Hibifolin’s non-bactericidal mechanism enables potent synergy with β-lactam antibiotics:
This synergy addresses a critical AMR challenge: carbapenem-resistant Enterobacterales (CRE) and MRSA exhibit 36% and 24.6% MDR rates globally, respectively [4] [6]. Hibifolin’s ability to resensitize bacteria to legacy antibiotics aligns with "antibiotic stewardship" goals by extending drug lifespans.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7